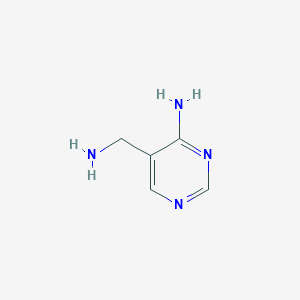

5-(Aminomethyl)pyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminomethyl Pyrimidin 4 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the pyrimidine (B1678525) core of 5-(aminomethyl)pyrimidin-4-amine often rely on well-established organic reactions. These include condensation, cyclization, and multi-step conversions from readily available precursors.

Condensation Reactions in Pyrimidine Annulation

The formation of the pyrimidine ring, or annulation, frequently involves condensation reactions where smaller chemical fragments are joined to build the heterocyclic system. nih.gov A common strategy involves the condensation of an enamine with an amidine. For instance, in a scalable synthesis of a derivative, 4-amino-2-methylpyrimidine-5-carbonitrile, an enamine intermediate is condensed with acetamidine (B91507) to yield the pyrimidine structure. researchgate.netacs.org This type of reaction is a cornerstone of de novo heterocycle synthesis, valued for its ability to construct complex rings from simple, commercially available starting materials like amidines. nih.gov

The versatility of this approach allows for the creation of a wide range of pyrimidine derivatives by varying the reacting partners. The reaction of α-amino acid alkynyl ketones with amidines is another example that produces pyrimidin-4-yl substituted α-amino acids. rsc.org

Cyclization Strategies for Pyrimidine Core Formation

Cyclization is the definitive step in forming the pyrimidine ring. These strategies often begin with acyclic precursors that are designed to react intramolecularly or with other components to close the ring. De novo synthesis, for example, cyclizes smaller chemical fragments into substituted rings, a classic method involving 1,3-dicarbonyl compounds to form pyrimidines. nih.gov

One documented approach for a derivative of this compound involves reacting 2-cyanoacetamide (B1669375) with a Vilsmeier reagent to create an enamine, which is then cyclized with acetamidine to form the pyrimidine core. researchgate.netacs.org Another pathway uses malononitrile (B47326) treated with an ionic salt (formed from DMF and dimethyl sulfate) to generate the same enamine intermediate, which is subsequently cyclized with acetamidine hydrochloride. researchgate.netacs.org These methods highlight how different starting materials can be channeled towards a common intermediate that undergoes the crucial cyclization step.

A deconstruction-reconstruction strategy offers an alternative route, where existing pyrimidines are converted into N-arylpyrimidinium salts. nih.gov These salts can be cleaved and then recyclized with various reagents, such as amidines, to form new, substituted pyrimidines. nih.gov

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound and its analogues is typically achieved through multi-step reaction sequences starting from simple, inexpensive precursors. Two scalable processes for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a closely related compound, have been developed. acs.org

These multi-step syntheses are designed to be convenient and suitable for industrial-scale production. acs.org

| Precursor | Key Reagents | Intermediate | Final Step | Overall Yield |

| 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine | 4-Amino-2-methylpyrimidine-5-carbonitrile | Hydrogenation | 65% researchgate.netacs.org |

| Malononitrile | DMF, Dimethyl sulfate, Acetamidine HCl | 4-Amino-2-methylpyrimidine-5-carbonitrile | Hydrogenation | 70% researchgate.netacs.org |

Advanced and Scalable Synthetic Pathways

To meet industrial demand and address environmental concerns, modern synthetic chemistry has moved towards more efficient and sustainable methods. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these advancements for producing aminopyrimidine compounds.

Continuous Flow Synthesis Techniques for this compound Intermediates

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, and improved reaction control. acs.orgnih.gov A fully continuous flow process has been developed for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1. acs.org

This process starts from the economical material 2-cyanoacetamide and involves three sequential chemical transformations performed in six connected continuous flow devices. acs.org The first step, the synthesis of 2-(dimethylaminomethylidene)propanedinitrile, involves reacting 2-cyanoacetamide with a Vilsmeier reagent generated from DMF and POCl₃. acs.org This highly exothermic reaction is safely managed in microchannel reactors due to their superior heat transfer capabilities. acs.org The subsequent steps are also performed in flow reactors, achieving high yields of 94%, 90%, and 99% for each respective transformation. acs.org

The entire continuous process produces the final product in an 84% total yield with a remarkably short total residence time of 74 minutes and a throughput of 0.92 g/h. acs.org This represents a significant improvement in efficiency compared to batch methods, where a similar reaction might take hours. researchgate.net

| Parameter | Continuous Flow Synthesis | Batch Synthesis (Comparison) |

| Starting Material | 2-Cyanoacetamide acs.org | 2-Cyanoacetamide researchgate.netacs.org |

| Total Yield | 84% acs.org | 65-70% researchgate.netacs.org |

| Total Time | 74 minutes (residence time) acs.org | Several hours researchgate.net |

| Safety | Improved management of exothermic reactions acs.org | Challenges with heat dissipation acs.org |

| Key Advantage | Rapid, efficient, and scalable production acs.org | Established, but less efficient researchgate.net |

Green Chemistry Principles in Aminomethylpyrimidine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrimidines to create more sustainable and environmentally friendly methods. rasayanjournal.co.in

Key principles of green chemistry relevant to aminomethylpyrimidine synthesis include:

Prevention of Waste : It is better to prevent waste than to treat it afterward. nih.gov Flow chemistry contributes to this by often providing higher yields and fewer byproducts than batch processes. acs.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials from the reactants into the final product. nih.govacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are excellent examples of high atom economy and are used in pyrimidine synthesis. rasayanjournal.co.inorganic-chemistry.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The synthesis of pyrimidine derivatives increasingly employs various catalysts to improve efficiency. rasayanjournal.co.in

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made innocuous. nih.govacs.org Research has explored using water as a solvent for the amination of related pyrimidine heterocycles, reducing reliance on volatile organic solvents. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized. nih.govacs.org Reactions conducted at ambient temperature and pressure are ideal. nih.gov Techniques like microwave-assisted synthesis can reduce reaction times and energy consumption in pyrimidine synthesis. rasayanjournal.co.in

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.govacs.org

By integrating these principles, the synthesis of this compound and its derivatives can become more economically viable and environmentally sustainable. rasayanjournal.co.in

Derivatization Strategies and Functional Group Transformations

The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. Through targeted functional group transformations and derivatization strategies, novel compounds with tailored properties can be synthesized. These methodologies include introducing diverse substituents onto the pyrimidine ring, preparing Schiff bases and related imines from the amine functionalities, and constructing fused heterocyclic systems.

The pyrimidine ring is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution. wikipedia.org Electrophilic substitution typically occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org However, the reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. Functional group interconversions, particularly at the C-2 and C-4 positions, are common synthetic modifications. umich.edu

Strategies for introducing substituents onto related pyrimidine scaffolds, such as the pyrrolo[2,3-d]pyrimidine nucleus, often involve multi-step synthetic sequences. For instance, the C-5 position of the 7H-pyrrolo[2,3-d]pyrimidine core can be functionalized via an iodination reaction using N-iodosuccinimide (NIS), which installs an iodine atom that serves as a handle for subsequent cross-coupling reactions. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents. This reaction involves the palladium-catalyzed coupling of the halogenated pyrimidine derivative with a suitable boronic acid. nih.govnih.gov For example, 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines can be coupled with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as aqueous sodium carbonate to yield C-5 substituted products. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of amine-based substituents. nih.gov

Table 1: Selected Reactions for Introducing Substituents on Pyrimidine and Related Scaffolds

| Reaction Type | Reagents & Conditions | Position of Substitution | Reference |

|---|---|---|---|

| Iodination | N-iodosuccinimide (NIS) | C-5 | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 80 °C | C-5 | nih.govnih.gov |

| Nucleophilic Substitution | Primary amine (e.g., benzylamine), DIPEA, n-BuOH, 120 °C | C-4 | nih.gov |

| Halogenation | N-chlorosuccinimide (NCS), DCM, reflux | C-3 | mdpi.com |

Preparation of Pyrimidine Schiff Bases and Related Imines

The primary amine groups of this compound and its derivatives are readily converted into imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. scienceinfo.commasterorganicchemistry.com This reaction is typically reversible and often catalyzed by an acid. scienceinfo.comyoutube.com The formation of the C=N double bond is driven by the removal of water from the reaction mixture. masterorganicchemistry.comyoutube.com

The synthesis of pyrimidine Schiff bases can be achieved by reacting a pyrimidine derivative containing a primary amino group with an appropriate aldehyde. For example, pyrimidine-5-carbaldehyde (B119791) derivatives can be condensed with various aromatic amines to produce the corresponding imines. nih.govnih.gov The reaction can be performed in solvents like tetrahydrofuran (B95107) (THF) and may be facilitated by a Lewis acid catalyst, such as indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), to improve efficiency. nih.govnih.gov Another common method involves refluxing equimolar amounts of the aminopyrimidine and an aromatic aldehyde in a solvent like dry benzene (B151609) with a catalytic amount of glacial acetic acid.

The resulting Schiff bases are often stable, crystalline solids. The formation of the imine bond can be confirmed spectroscopically by the disappearance of the N-H and C=O stretching bands of the starting materials in the FTIR spectrum and the appearance of a new characteristic band for the C=N stretch.

Table 2: Examples of Pyrimidine Schiff Base Synthesis

| Pyrimidine Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amines | In(OTf)₃, THF, r.t. | 5-Iminomethylpyrimidine Schiff bases | nih.govnih.gov |

| Oxo- or Thioxopyrimidines with a primary amine | 4-(4′-n-Alkoxybenzoyloxy)benzaldehyde | Dry benzene, glacial acetic acid (cat.), reflux | Mono Schiff bases | |

| 5-Bromo-2-chloropyrimidin-4-amine | Substituted benzaldehydes | Ethanol (B145695), glacial acetic acid, reflux | (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives | jsscacs.edu.in |

Synthesis of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines)

The this compound scaffold is a key building block for the synthesis of more complex, fused heterocyclic systems. These bicyclic structures, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are of significant interest in medicinal chemistry.

Pyrimido[4,5-d]pyrimidines

A common and efficient method for synthesizing substituted pyrimido[4,5-d]pyrimidines involves a two-step process starting from readily available 4-aminopyrimidine-5-carbonitrile (B127032) derivatives. mdpi.com The first step is the reaction of the 4-aminopyrimidine-5-carbonitrile with a triethylorthoester derivative at reflux to form an intermediate imidate. mdpi.com In the second step, this imidate is reacted with a substituted aniline (B41778) in refluxing toluene (B28343) with a catalytic amount of acetic acid to yield the final N,7-disubstituted pyrimido[4,5-d]pyrimidin-4-amine. mdpi.comresearchgate.net This approach allows for the introduction of diverse substituents on both the pyrimidine and the exocyclic amine. Other strategies include multicomponent reactions and the cyclization of appropriately substituted pyrimidine precursors.

Pyrrolo[2,3-d]pyrimidines

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, often starts from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov A general strategy involves a three-step sequence to introduce substituents at the C-5 and N-7 positions. nih.gov

Iodination: The C-5 position of the pyrrolo[2,3-d]pyrimidine core is first halogenated, typically using N-iodosuccinimide (NIS), to produce the 5-iodo derivative. nih.gov

N-Alkylation/Arylation: The N-7 position can be substituted via a nucleophilic substitution reaction. nih.gov

Cross-Coupling: An aryl or other substituent is introduced at the C-5 position via a Suzuki-Miyaura cross-coupling reaction between the 5-iodo intermediate and a corresponding boronic acid. nih.govnih.gov

Alternatively, carbonyl-amine condensation reactions can be employed to form pyrrolo[2,3-d]pyrimidine-imines. mdpi.com

Table 3: Synthetic Approaches to Fused Pyrimidine Systems

| Fused System | Key Precursor(s) | Key Reactions | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine (B13093195) | 4-Aminopyrimidine-5-carbonitrile, Triethylorthoester, Substituted aniline | Imidate formation, Cyclocondensation | mdpi.comresearchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-Iodosuccinimide, Boronic acids | Iodination, N-Alkylation, Suzuki-Miyaura Coupling | nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine-imine | Pyrrolo[2,3-d]pyrimidine derivative, Aromatic amines | Carbonyl-amine condensation (Tf₂O/2-OMe-Py mediated) | mdpi.com |

Reactivity and Chemical Transformations of 5 Aminomethyl Pyrimidin 4 Amine

Aminomethyl Group Reactivity and Functionalization Potential

The primary amino group attached to the methyl substituent at the 5-position of the pyrimidine (B1678525) ring is a key site for chemical reactions. This aminomethyl group exhibits typical primary amine reactivity, allowing for a variety of functionalization strategies.

Common transformations involving the aminomethyl group include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, also known as Schiff bases.

These reactions provide a straightforward means to introduce a wide array of functional groups, thereby modifying the compound's physical and chemical properties. The ability to functionalize this position is crucial in the synthesis of more complex molecules.

For instance, the aminomethyl side chain is a critical component in the synthesis of thiamine (B1217682) (Vitamin B1), where it serves as a key intermediate. tcichemicals.com The generation of this side chain can be complex, often involving multi-step processes to achieve the desired functionalization. google.com

Pyrimidine Ring Modifications and Substituent Effects on Chemical Behavior

The pyrimidine ring in 5-(aminomethyl)pyrimidin-4-amine is an electron-deficient aromatic system, which influences its reactivity. The presence of the amino groups at the 4- and 5- (via the methyl group) positions affects the electron distribution within the ring, influencing the sites of further reactions.

The reactivity of the pyrimidine ring can be further illustrated by the behavior of related pyrimidine derivatives. For instance, the amination of chloro- and mercapto-substituted pyrimidines is a common strategy for introducing amino groups onto the ring. researchgate.net The conditions required for these reactions, such as the use of specific aminating agents and reaction temperatures, highlight the influence of existing substituents on the ring's reactivity.

Ligand Chemistry and Metal Coordination

The nitrogen atoms within the pyrimidine ring and the exocyclic aminomethyl group of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The ability of pyrimidine and its derivatives to coordinate with metal centers is well-documented. ekb.egmdpi.com

The coordination can occur through one or more of the nitrogen atoms, leading to the formation of various metal complexes. The specific coordination mode depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands.

For example, studies on aminopyridine complexes with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have demonstrated the formation of complexes with varying stoichiometries and geometries. ekb.eg In these complexes, the aminopyridine ligand can coordinate to the metal center through the ring nitrogen and/or the exocyclic amino group. The resulting metal complexes often exhibit interesting properties, including catalytic activity and biological relevance. ekb.eg

The coordination chemistry of similar heterocyclic ligands, such as 1,2,4-triazolo[1,5-a]pyrimidines, further illustrates the versatility of such molecules in forming metal-organic frameworks (MOFs) and other multidimensional structures with applications in magnetism and luminescence. mdpi.com

Biological Activities and Pharmacological Relevance of 5 Aminomethyl Pyrimidin 4 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of 5-(Aminomethyl)pyrimidin-4-amine, these studies have elucidated the critical role of specific substituents and their placement on the pyrimidine (B1678525) core in determining biological efficacy and target selectivity. mdpi.com The position of substituents on the pyrimidine nucleus has been shown to greatly influence the resulting pharmacological profile. mdpi.com

Systematic modification of the this compound scaffold has led to the identification of potent inhibitors for various enzymes and receptors.

In the development of inhibitors for the deubiquitinase USP1/UAF1 complex, a target for anticancer therapies, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been explored. nih.gov Initial studies showed that substituting the pyrimidine core with a 3-pyridyl group instead of a 4-pyridyl group resulted in comparable potency, with IC₅₀ values of 1.1 μM and 1.9 μM, respectively. nih.gov This finding guided further optimization efforts away from the 4-pyridyl moiety, which is often associated with undesirable interactions with cytochrome P450 enzymes. nih.gov These efforts culminated in the discovery of derivatives with nanomolar inhibitory potency against USP1/UAF1. nih.gov

Similarly, research targeting Janus kinase 2 (JAK2), a key protein in myeloproliferative neoplasms, utilized an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold. frontiersin.org Through systematic exploration, compound A8 was identified as a highly potent and selective JAK2 inhibitor. frontiersin.org A8 demonstrated an IC₅₀ value of 5 nM for JAK2 and exhibited significant selectivity over other members of the JAK family, highlighting the successful optimization of the substituent groups. frontiersin.org

| Kinase | IC₅₀ (nM) | Selectivity Fold (vs. JAK2) |

| JAK1 | 193 | 38.6 |

| JAK2 | 5 | 1 |

| JAK3 | 273 | 54.6 |

| TYK2 | 206 | 41.2 |

| Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, showing the potency and selectivity of compound A8. frontiersin.org |

In the context of G protein-coupled receptors, derivatives based on a thiazolo[5,4-d]pyrimidine (B3050601) core have been synthesized as ligands for adenosine (B11128) receptors. nih.gov SAR studies revealed that substituents at the 2- and 5-positions of the thiazolopyrimidine ring are critical for affinity. Several compounds with an amine at the 7-position showed high affinity, with some, like compound 9 and 17 , reaching subnanomolar Kᵢ values for the human A₁ adenosine receptor. nih.gov The 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (18 ) was identified as a dual-affinity ligand with a Kᵢ of 1.9 nM for the A₁ receptor and an exceptionally high affinity of 0.06 nM for the A₂ₐ receptor. nih.gov

| Compound | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) |

| 5 | 6.8 | 0.4 |

| 8 | 3.5 | 0.08 |

| 9 | 0.5 | 0.1 |

| 10 | 4.8 | 0.08 |

| 13 | 2.1 | 0.08 |

| 18 | 1.9 | 0.06 |

| 19 | 2.4 | 0.2 |

| Table displaying the binding affinities of selected 7-amino-thiazolo[5,4-d]pyrimidine derivatives for human A₁ and A₂ₐ adenosine receptors. nih.gov |

The affinity and selectivity of these derivatives are governed by precise molecular interactions within the binding pockets of their target proteins.

For the selective JAK2 inhibitor A8 , molecular modeling revealed key interactions. The amino group of the sulfonamide substituent forms a hydrogen bond with the carbonyl group of LEU855 in the kinase hinge region. frontiersin.org Concurrently, the sulfonyl group's oxygen atoms form a hydrogen bond with the amino group of GLN853 and a water-bridged hydrogen bond with the hydroxyl group of TYR931. frontiersin.org These specific interactions anchor the compound in a conformation that is highly selective for JAK2. frontiersin.org

In the case of the thiazolo[5,4-d]pyrimidine-based adenosine receptor ligands, docking studies showed that the core scaffold inserts into the binding cavity between the side chains of phenylalanine (Phe168) and leucine (B10760876) (Leu249), engaging in π–π stacking interactions. nih.gov The exocyclic amine group at the 7-position is crucial, forming polar interactions with asparagine (Asn253) and glutamic acid (Glu169), further stabilizing the ligand-receptor complex. nih.gov

Antimicrobial Activities

The pyrimidine scaffold is a common feature in many antimicrobial agents, and derivatives of 5-(aminomethyl)pyrimidine have been investigated for their potential to combat a range of pathogenic microbes.

Certain pyrimidine derivatives have shown promise as antibacterial agents. One area of investigation involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate pathway. nih.gov Functionalized amino dihydropyrimidines, which bear a structural resemblance to the aminopyrimidine moiety of known DHFR inhibitors, have been synthesized and tested. nih.gov These compounds have demonstrated antibacterial activity, with minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 4 to over 64 μg/mL. nih.gov While these findings validate the potential of the dihydropyrimidine (B8664642) scaffold, further studies are needed to conclusively confirm DHFR as the primary mechanism of action. nih.gov

The search for novel antifungal agents has led to the exploration of various pyrimidine derivatives. A high-throughput screen against Aspergillus fumigatus, a common pathogenic mold, identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity. nih.gov The lead compound from this series, compound 1 , was found to inhibit the growth of several difficult-to-treat molds. nih.gov Mechanistic studies suggest that these compounds may act by perturbing the function of the endoplasmic reticulum (ER). nih.govresearchgate.net

Other research has focused on pyrimidine derivatives containing an amide moiety, which have shown significant activity against various plant pathogenic fungi. nih.gov In one study, several compounds displayed potent inhibition of Botrytis cinerea. nih.gov Notably, compound 5o exhibited excellent activity against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) that was superior to the commercial fungicide Pyrimethanil. nih.gov

| Compound | Target Fungus | EC₅₀ (μg/mL) |

| 5f | Phomopsis sp. | 15.1 |

| 5o | Phomopsis sp. | 10.5 |

| 5p | Phomopsis sp. | 19.6 |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 |

| Table showing the EC₅₀ values of pyrimidine-amide derivatives against the plant pathogenic fungus Phomopsis sp. nih.gov |

Furthermore, novel trifluoromethyl pyrimidine derivatives have also been evaluated, showing good in vitro antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. frontiersin.org

Pyrimidine derivatives have a long history in antiviral research, particularly as nucleoside analogues. Research into non-nucleoside derivatives has also yielded promising results.

Derivatives of 5-(aminomethyl)-2'-deoxyuridine have been synthesized and evaluated for antiviral properties. researchgate.net The azide (B81097) precursor, 5-(azidomethyl)-2'-deoxyuridine (10) , and its parent hydroxymethyl compound (1 ) strongly inhibited the replication of herpes simplex virus type 1 (HSV-1). researchgate.net This activity is linked to their good affinity for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase, a key enzyme in the viral replication cycle. researchgate.net

More recently, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been identified as potential agents against coronaviruses. nih.gov Studies have shown that compounds featuring a cyclopropylamino group and an aminoindane moiety possess remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov Compounds 7a , 7b , and 7f from this class have emerged as strong candidates for further development as novel antiviral agents against human coronaviruses. nih.gov

| Derivative Class | Key Moieties | Viral Target | Notable Compounds |

| 5-substituted-2'-deoxyuridines | Azidomethyl, Hydroxymethyl | Herpes Simplex Virus 1 (HSV-1) | 1 , 10 |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Cyclopropylamino, Aminoindane | Human Coronavirus 229E (HCoV-229E) | 7a , 7b , 7f |

| Summary of antiviral activities of selected pyrimidine derivative classes. nih.govresearchgate.net |

Anticancer Potential and Mechanisms

Derivatives of this compound have demonstrated considerable promise as anticancer agents, operating through a variety of mechanisms that target the complex signaling networks of cancer cells.

A key aspect of the anticancer activity of these derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways in breast cancer cells. rsc.org The inhibition of these pathways, which are crucial for cell proliferation, survival, and growth, contributes significantly to the observed pro-apoptotic effects of these compounds. rsc.org

Furthermore, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of the Janus kinase 2 (JAK2). nih.govnih.gov The JAK/STAT pathway is vital for cell growth and differentiation, and its aberrant activation, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs). nih.govnih.gov By inhibiting JAK2, these derivatives can block the downstream signaling cascade, thereby impeding the proliferation of malignant cells. nih.govnih.gov

The enzymatic inhibitory activity of this compound derivatives is a cornerstone of their pharmacological effects.

Kinases: As previously mentioned, kinase inhibition is a primary mechanism of action for many of these compounds. A notable example is a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives that have been developed as selective JAK2 inhibitors. One of the lead compounds from this series, compound A8, demonstrated a high potency for JAK2 with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members. nih.govnih.gov The development of such selective inhibitors is crucial for minimizing off-target effects. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential therapeutic agents in the development of anticancer drugs. mdpi.com Additionally, 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been discovered as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks). nih.gov

DNA Gyrase: While direct evidence for the inhibition of DNA gyrase by this compound derivatives is limited, related pyrimidine-based structures have shown activity against this bacterial enzyme. For example, a novel series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives were identified as inhibitors of bacterial type II topoisomerases, including DNA gyrase. nih.gov These compounds were particularly potent against Gram-positive bacteria and various Mycobacterium tuberculosis strains. nih.gov This suggests that the broader pyrimidine scaffold has the potential to be adapted to target DNA gyrase.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is another important target for pyrimidine derivatives. Elevated levels of COX-2 are associated with inflammation and have been implicated in the development and progression of certain cancers. nih.gov Several pyrimidine derivatives have been shown to selectively inhibit COX-2. nih.gov This inhibition can contribute to their anticancer effects by reducing the production of prostaglandins (B1171923), which are involved in tumor growth and angiogenesis. nih.gov

Table 1: Selected Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Compound A8 | JAK2 | 5 | Ba/F3-JAK2V617F | nih.govnih.gov |

| JAK1 | >193 | nih.gov | ||

| JAK3 | >273 | nih.gov | ||

| TYK2 | >206 | nih.gov | ||

| Compound 7b | MEK1 | Not specified | MCF-7 | rsc.org |

A significant body of research has demonstrated that this compound and its derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Studies on 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have revealed their ability to trigger the mitochondrial-related apoptosis pathway in MCF-7 breast cancer cells. rsc.org This is achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org These events lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in the activation of the caspase cascade. rsc.org Similarly, other pyrimidine derivatives have been shown to induce apoptosis through the intrinsic pathway, initiated by the impairment of the mitochondrial transmembrane potential and the subsequent release of cytochrome c, which activates caspase-9 and caspase-3. nih.gov The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to protect cells from apoptosis induced by some microtubule-disrupting agents, highlighting the importance of this pathway. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented and are often linked to their ability to inhibit key inflammatory mediators. nih.govnih.gov The primary mechanism underlying the anti-inflammatory effects of many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

By suppressing COX-2 activity, these derivatives reduce the synthesis of prostaglandins, which are potent inflammatory molecules. nih.gov This mechanism is shared with many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that various pyrimidine derivatives exhibit significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema model. nih.gov The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit not only prostaglandins but also other inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov

Other Pharmacological Research Areas

Beyond their established roles in cancer and inflammation, derivatives containing the pyrimidine scaffold are being explored for their potential in other therapeutic areas.

Emerging research suggests that certain heterocyclic compounds structurally related to this compound may have neuroprotective properties. For instance, a study on 5-(4-pyridinyl)-1,2,4-triazole derivatives, which share a similar nitrogen-containing heterocyclic core, identified compounds with the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP)-induced bradykinesia in a model of Parkinson's disease. nih.gov These compounds were also found to modulate the levels of Parkinson's disease markers, suggesting a potential to interfere with the neurodegenerative process. nih.gov Parkinson's disease is characterized by the loss of dopaminergic neurons and the aggregation of alpha-synuclein (B15492655) protein. nih.gov The ability of these related compounds to reduce alpha-synuclein expression points towards a potential therapeutic strategy for such neurodegenerative disorders. nih.gov While direct studies on this compound derivatives in neurological pathways are still in early stages, the findings from related structures provide a rationale for further investigation in this area.

Antimalarial and Antileishmanial Investigations

Derivatives of pyrimidine have been a significant focus of research in the development of new therapeutic agents against parasitic diseases like malaria and leishmaniasis. The pyrimidine scaffold is a core component of molecules essential for parasite survival, making it a prime target for drug design.

A series of novel pyrimidine derivatives were synthesized and evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme for parasite replication. nih.gov In vitro assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum revealed significant antimalarial activity for several compounds. nih.gov Notably, the compound substituted with 4-methyl piperazine (B1678402) (3f) was the most potent, with IC₅₀ values of 5.26 µg/ml in the 3D7 strain and 4.71 µg/ml in the Dd2 strain. nih.gov Other derivatives containing n-butyl amine (3d), piperazine (3e), and 4-phenylpiperazine (3h) also demonstrated considerable activity. nih.gov

In another approach, hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties were created to combat drug-resistant malaria. nih.gov Eleven of these hybrids showed superior antimalarial activity against both sensitive (D6) and resistant (W2) P. falciparum strains when compared to the standard drug chloroquine. nih.gov Specifically, eight of the synthesized molecules were found to be 5 to 25 times more active against the resistant W2 strain. nih.gov

Further investigations into polyaromatic compounds led to the synthesis of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives. mdpi.com These compounds were tested in vitro against P. falciparum, showing activity with IC₅₀ values in the sub-micromolar to micromolar range. mdpi.com One derivative, 1r, which features pyridin-4-ylpropylaminomethyl side chains, was particularly active against the CQ-resistant W2 strain with an IC₅₀ of 0.18 μM. mdpi.com A related series, 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, was also evaluated. mdpi.com The compound designated 1m, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, emerged as a highly potent candidate, with IC₅₀ values of 0.07 μM against the W2 strain and 0.06 μM against the 3D7 strain. mdpi.com

The therapeutic potential of pyrimidine derivatives extends to leishmaniasis. A study focusing on pyrimido[5,4-d]pyrimidines identified compounds with significant activity against Leishmania infantum. nih.gov The most active compound, 4c, demonstrated an IC₅₀ value of 3.13 μM against L. infantum and also showed high potency against Trypanosoma brucei (IC₅₀ = 0.94 μM), the parasite responsible for sleeping sickness. nih.gov This highlights the potential of the pyrimido[5,4-d]pyrimidine (B1612823) scaffold for developing new antileishmanial agents. nih.gov Furthermore, a series of 4-amino bis-pyridinium derivatives, considered analogues of pentamidine, displayed potent activity against both promastigotes and intracellular amastigotes of Leishmania donovani and Leishmania major, with most compounds showing effective concentrations (EC₅₀) below 1 μM. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Pyrimidine Derivatives

| Compound | P. falciparum Strain (CQ-sensitive) | IC₅₀ (µg/mL) | P. falciparum Strain (CQ-resistant) | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|---|

| 3f | 3D7 | 5.26 | Dd2 | 4.71 | nih.gov |

| 3e | 3D7 | 5.82 | Dd2 | 7.06 | nih.gov |

| 3h | 3D7 | 7.46 | Dd2 | 8.95 | nih.gov |

| 1m * | 3D7 | 0.06 µM | W2 | 0.07 µM | mdpi.com |

| 1r * | - | - | W2 | 0.18 µM | mdpi.com |

*Activity for compounds 1m and 1r reported in µM.

Table 2: In Vitro Antileishmanial Activity of Selected Pyrimidine Derivatives

| Compound | Leishmania Species | IC₅₀ / EC₅₀ (µM) | Source |

|---|---|---|---|

| 4c | L. infantum | 3.13 | nih.gov |

| Various | L. donovani / L. major | < 1 | nih.gov |

Antioxidant Properties

The aminopyrimidine structural motif is present in a variety of biologically active compounds, including those with antioxidant capabilities. nih.gov The antioxidant potential of pyrimidine derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases.

A study investigating a series of di- and tri-substituted 5-aminopyrimidines found that their antioxidant activity varied based on their substitution patterns. nih.gov Using in vitro assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) and lipid peroxidation (LPO) assays, it was determined that 2,4,6-trisubstituted 5-aminopyrimidines demonstrated the highest activity. nih.gov Conversely, compounds where the 5-amino group was protected showed higher activity in cell-based assays, which is likely due to better membrane permeability and subsequent metabolic activation inside the cell. nih.gov

The investigation of pyrido[2,3-d]pyrimidine (B1209978) derivatives also revealed significant antioxidant properties. nih.gov While these compounds did not interact strongly with the stable free radical DPPH, they were potent inhibitors of lipid peroxidation. nih.gov Specifically, pyrimidine derivatives 2a and 2f were identified as strong inhibitors of lipoxygenase, with IC₅₀ values of 42 μM and 47.5 μM, respectively. nih.gov

Further research on novel pyrimidine acrylamides assessed their ability to scavenge the DPPH radical. mdpi.com In this study, the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (compound 7) was the most effective, exhibiting 82% activity in the DPPH assay. mdpi.com Another compound, the pyrimidine derivative of 3-(2-thienyl)acrylic acid (compound 5), also showed high activity at 78%. mdpi.com

In a separate study, N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and evaluated for their neuroprotective and antioxidant effects. researchgate.net Compounds 4g, 4i, and 4j were identified as promising antioxidants through Oxygen Radical Absorbance Capacity (ORAC) assays. researchgate.net These findings underscore the potential of the pyrimidine scaffold in developing multifunctional compounds that can address pathologies linked to oxidative stress. researchgate.net

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Assay | Result | Source |

|---|---|---|---|

| 2,4,6-trisubstituted 5-aminopyrimidines | TEAC, LPO | Highest activity in series | nih.gov |

| Pyrido[2,3-d]pyrimidine 2a | Lipoxygenase Inhibition | IC₅₀ = 42 μM | nih.gov |

| Pyrido[2,3-d]pyrimidine 2f | Lipoxygenase Inhibition | IC₅₀ = 47.5 μM | nih.gov |

| Pyrimidine Acrylamide (7) | DPPH Radical Scavenging | 82% activity | mdpi.com |

| Pyrimidine Acrylamide (5) | DPPH Radical Scavenging | 78% activity | mdpi.com |

| Pyrimido[4,5-d]pyrimidine 4g, 4i, 4j | ORAC | Promising antioxidant compounds | researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene |

| 4-amino bis-pyridinium derivatives |

| Chloroquine |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines |

| Pentamidine |

| Pyrimidine acrylamides |

| Pyrimido[5,4-d]pyrimidines |

| Pyrido[2,3-d]pyrimidines |

Advanced Analytical Characterization and Computational Studies of 5 Aminomethyl Pyrimidin 4 Amine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 5-(Aminomethyl)pyrimidin-4-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atoms. The chemical shifts of the two pyrimidine protons would be influenced by the positions of the amino and aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the two amino groups (-NH₂) would appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 165 ppm. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the nature of the substituents. The carbon of the aminomethyl group (-CH₂) would likely appear in the range of δ 40-50 ppm.

A representative, though not specific, data table of expected chemical shifts for aminopyrimidine derivatives is provided below. Actual experimental values for this compound may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 7.0 - 9.0 | - |

| -CH₂- | 3.5 - 4.5 | 40 - 50 |

| -NH₂ (ring) | Broad, variable | - |

| -NH₂ (methyl) | Broad, variable | - |

| Pyrimidine-C | - | 140 - 165 |

Mass Spectrometry (MS, LC-MS, ESI-MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly utilized.

The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₅H₈N₄, the calculated monoisotopic mass is 124.0749 g/mol . nih.gov Therefore, a peak at m/z 125.0822 would be indicative of the target compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. Fragmentation patterns observed in the MS/MS spectrum can provide additional structural information by showing the loss of specific fragments, such as the amino group or parts of the pyrimidine ring.

| Ion | Expected m/z |

| [M+H]⁺ | 125.0822 |

| [M+Na]⁺ | 147.0641 |

Data is predictive for an isomer, 2-(aminomethyl)pyrimidin-4-amine, and serves as a close approximation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups (-NH₂) would appear as one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic pyrimidine ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1400-1650 cm⁻¹ region. The N-H bending vibrations would also be present in the 1550-1650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic UV absorptions. For aminopyrimidine derivatives, the presence of the amino groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima in the range of 230-280 nm, corresponding to π→π* transitions of the pyrimidine ring.

Chromatographic and Other Separation Techniques (e.g., TLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. Thin-layer chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

For the separation of pyrimidine derivatives, reversed-phase TLC plates are often employed. nih.gov A mixture of polar organic solvents and water is typically used as the mobile phase. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific chromatographic conditions. By comparing the Rƒ value of the synthesized compound with that of a known standard, its identity can be preliminarily confirmed. Visualization of the spots on the TLC plate can be achieved under UV light, as pyrimidine rings are often UV-active, or by using specific staining agents.

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular modeling, play a crucial role in understanding the three-dimensional structure of this compound and predicting its interactions with biological targets.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target.

Studies on various aminopyrimidine derivatives have shown that they can act as inhibitors for a range of protein kinases. sci-hub.se In a typical molecular docking study, the 3D structure of the target protein is obtained from a protein data bank. The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For this compound, the amino groups and the nitrogen atoms in the pyrimidine ring are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the target protein. These computational insights are invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Optimization of Synthetic Conditions via Computational Approaches

The synthesis of complex heterocyclic molecules such as this compound can be a resource-intensive process involving multiple steps and extensive experimental optimization. Computational chemistry offers a powerful alternative to purely empirical methods, enabling the in silico investigation of reaction pathways to identify optimal conditions before physical experimentation. Density Functional Theory (DFT) has emerged as a particularly valuable tool for this purpose in the synthesis of pyrimidine derivatives. acs.orgresearchgate.netnih.gov

DFT calculations allow researchers to model the electronic structure of reactants, intermediates, and transition states throughout a proposed synthetic route. researchgate.net By calculating the energies associated with these different states, it is possible to map out the entire energy profile of a reaction. This provides critical insights into the reaction mechanism and helps identify the rate-determining step. Key parameters that can be investigated and optimized using these computational approaches include the choice of catalyst, solvent effects, and reaction temperature. For instance, theoretical calculations can predict how a specific catalyst might lower the activation energy of a key step, or how a solvent might stabilize a crucial intermediate, thereby increasing the reaction yield. researchgate.net

The application of DFT can be illustrated by its use in studying the synthesis of various substituted pyrimidines. acs.orgnih.gov Researchers can model a reaction under different simulated conditions to predict the most favorable pathway. This pre-screening of conditions significantly reduces the number of laboratory experiments required, saving time, resources, and minimizing waste, aligning with the principles of green chemistry. The data generated from these calculations, such as activation energies and thermodynamic parameters, provides a quantitative basis for selecting the most efficient synthetic strategy. researchgate.net

Table 1: Parameters Investigated in Computational Optimization of Pyrimidine Synthesis

| Parameter | Computational Method | Objective |

|---|---|---|

| Reaction Pathway | Transition State Search (e.g., using DFT) | To identify the lowest energy route from reactants to products and understand the mechanism. |

| Catalyst Selection | Calculation of Activation Energy Barriers | To predict which catalyst will most effectively lower the energy of the rate-determining step. |

| Solvent Effects | Solvation Model Calculations (e.g., PCM) | To determine how different solvents affect the stability of intermediates and transition states. |

| Thermodynamics | Calculation of Gibbs Free Energy (ΔG) | To predict the spontaneity and equilibrium position of the reaction under various temperatures. |

Prediction of Biological Activity and ADME Properties

In modern drug discovery, the early assessment of a compound's potential biological activity and its pharmacokinetic profile is crucial for success. Computational, or in silico, methods are indispensable for providing these predictions rapidly and cost-effectively, allowing researchers to prioritize which molecules to synthesize and test in the lab. For compounds like this compound, these predictions are based on its chemical structure.

Prediction of Biological Activity

The biological potential of novel molecules is frequently estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. youtube.comyoutube.com For pyrimidine derivatives, QSAR models have been successfully developed to predict a wide range of activities by correlating structural features with observed effects, such as enzyme inhibition or receptor binding. nih.gov These models are built by analyzing a dataset of pyrimidine compounds with known activities and identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested molecules containing the same pyrimidine scaffold.

Table 2: Examples of Predicted Biological Activities for the Pyrimidine Scaffold via QSAR

| Predicted Activity | Therapeutic Area | Relevant Target Class |

|---|---|---|

| Anticancer | Oncology | Kinase Inhibitors (e.g., VEGFR-2, AXL kinase) researchgate.netnih.gov |

| Anti-inflammatory | Immunology | Enzyme Inhibitors (e.g., COX-2) nih.gov |

| Antimicrobial | Infectious Disease | Various bacterial/fungal targets |

| Antiviral | Infectious Disease | Viral enzymes or proteins |

Prediction of ADME Properties

A compound's journey through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a major cause of failure in drug development. nih.gov In silico tools can predict these properties based on a molecule's structure, providing an early warning for potential liabilities.

For this compound, key ADME parameters can be predicted using widely available software platforms such as SwissADME or PreADMET. bmdrc.orgresearchgate.netphytonutrients.pk These tools calculate physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (TPSA), which are critical determinants of a compound's pharmacokinetics. They also predict factors such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of key metabolic enzymes like Cytochrome P450 (CYP) isoforms. phytonutrients.pk This information helps researchers assess the "drug-likeness" of a compound and identify potential issues that may need to be addressed through chemical modification.

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property / Parameter | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Formula | C₅H₈N₄ | - |

| Molecular Weight | 124.14 g/mol | Favorable (within Lipinski's rule <500) |

| LogP (Consensus) | -1.45 | High polarity, low lipophilicity |

| Topological Polar Surface Area (TPSA) | 88.5 Ų | High polarity, may limit passive diffusion |

| Water Solubility (LogS) | -0.19 (Soluble) | Good aqueous solubility |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Lipinski's Rule of Five Violations | 0 | High probability of oral bioavailability |

Data predicted using the SwissADME web tool. This is a theoretical prediction and has not been experimentally confirmed. phytonutrients.pkresearchgate.net

Table 4: Table of Mentioned Compounds

| Compound Name |

|---|

Applications Beyond Medicinal Chemistry

Role in Catalysis

The inherent electronic properties and the presence of multiple nitrogen atoms make the pyrimidine (B1678525) scaffold a person of interest for catalytic applications, particularly in ligand design and the enhancement of synthetic organic reactions.

The nitrogen atoms in the pyrimidine ring and its amino substituents in 5-(Aminomethyl)pyrimidin-4-amine can act as effective coordination sites for metal ions. This characteristic is fundamental to its potential use in ligand design for various catalytic processes. Although direct catalytic applications of this compound are an emerging area of research, the broader class of aminopyrimidines has been recognized for its ability to form stable complexes with transition metals. These complexes are pivotal in homogeneous catalysis. The bifunctional nature of the molecule, with two different types of amino groups, allows for the formation of chelate rings with metal centers, which can enhance the stability and selectivity of a catalyst. The synthesis of related aminopyrimidine derivatives often employs catalysts such as Lewis or Brønsted acids, indicating the compound's compatibility and interaction with catalytic systems. google.com For instance, the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine can be achieved through amination using catalysts like Al₂O₃. google.com

The basic nature of the amino groups in this compound allows it to function as an organocatalyst or a basic promoter in various organic transformations. Amines are well-known to catalyze reactions such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. While specific studies detailing the use of this compound in this context are limited, the general reactivity of aminopyrimidines suggests their potential to enhance the efficiency and yield of numerous organic synthesis reactions. The synthesis of pyrimidine derivatives themselves often involves catalyzed steps, underscoring the interaction of this chemical class with catalytic processes. tsijournals.com

Contributions to Materials Science

The pyrimidine ring is an electron-deficient system, a property that is highly desirable in the development of advanced materials. This has led to the incorporation of this compound and its analogs into polymers and the creation of novel functional materials.

The amino groups of this compound provide reactive sites for polymerization reactions. It can be used as a monomer or a cross-linking agent in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. The incorporation of the pyrimidine moiety can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and enhanced mechanical strength. For example, pyrimidine-containing cationic polymers have been synthesized and shown to be effective nanocarriers for DNA and protein delivery. nih.gov Furthermore, pyrimidine polymers like poly(tetrahydropyrimidine) have been developed for biomedical applications, demonstrating antimicrobial and antioxidant properties when incorporated into fibrous membranes. acs.org

Table 1: Examples of Pyrimidine-Based Polymeric Systems

| Polymer Type | Pyrimidine Derivative Used | Key Properties/Applications |

| Cationic Polymers | Uracil-containing linker and Polyethyleneimine (PEI) | Efficient gene and protein delivery with low toxicity. nih.gov |

| Poly(tetrahydropyrimidine) (PTHP) | Not specified | Antimicrobial and antioxidant properties for burn wound treatment. acs.org |

| Supramolecular Polymers | N-(2-pyrimidyl)-ω-amino acids | Formation of 1D supramolecular structures through hydrogen bonding. rsc.org |

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials with interesting optoelectronic properties. When combined with electron-donating moieties, pyrimidine derivatives can form bipolar molecules that exhibit luminescence. rsc.org Research has shown that pyrimidine-based materials can act as fluorescent emitters in organic light-emitting devices (OLEDs). spiedigitallibrary.org For instance, a series of 4-monosubstituted pyrimidine bipolar materials demonstrated bright blue fluorescence with high quantum yields. rsc.org

Furthermore, coordination polymers incorporating pyrimidine ligands have been shown to possess electrical conductivity. acs.orgnih.gov The ability of the pyrimidine nitrogen atoms to coordinate with metal ions, such as copper, can create extended networks that facilitate charge transport. Studies on coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands have revealed materials that exhibit both strong red luminescence and excellent electrical conductivity at room temperature. acs.orgnih.gov

Table 2: Functional Properties of Pyrimidine-Based Materials

| Material Type | Pyrimidine Derivative | Functional Property | Research Finding |

| Bipolar Luminescent Material | 4-monosubstituted pyrimidine with carbazole (B46965) or triphenylamine | Blue Fluorescence | Exhibited excellent quantum yields (~0.53–0.93). rsc.org |

| Coordination Polymer | Copper(I)-halides with pyrimidine-2-thione | Luminescence & Conductivity | Showed strong red emission and excellent electrical conductivity. acs.orgnih.gov |

| Solid-State Luminescent Material | Indole and Pyrimidine moieties combined | Solid-State Luminescence | Combination of moieties enhances material behavior. acs.org |

Development of Agrochemicals (e.g., Pesticides, Herbicides)

The pyrimidine scaffold is a cornerstone in the agrochemical industry, with numerous commercial products based on this heterocyclic system. Pyrimidin-4-amine derivatives have been extensively investigated and developed as potent pesticides, herbicides, and fungicides. nih.govwipo.intgoogle.com

The biological activity of these compounds in an agricultural context stems from their ability to interfere with essential biochemical pathways in pests and weeds. For example, anilino-pyrimidines are known to block the synthesis of the amino acid methionine in fungi, thereby inhibiting their growth. acs.org

Recent research has focused on designing novel pyrimidin-4-amine derivatives with enhanced efficacy and broader spectrum of activity. For instance, a series of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety demonstrated excellent insecticidal and fungicidal activity. acs.org Some of these compounds showed significant mortality rates against pests like Mythimna separata and inhibitory effects on fungi such as Pseudoperonospora cubensis. acs.org Similarly, other synthesized pyrimidine derivatives have shown potent antifungal activity against various phytopathogenic fungi, in some cases exceeding the efficacy of existing commercial fungicides. nih.govnih.gov The continuous development of new pyrimidine-based agrochemicals is crucial for managing resistance in pests and diseases and ensuring crop protection. nih.gov

Table 3: Research Findings on Agrochemical Activity of Pyrimidin-4-amine Derivatives

| Derivative Class | Target Pest/Pathogen | Key Finding |

| Pyrimidin-4-amine with 5-(trifluoromethyl)-1,2,4-oxadiazole | Mythimna separata (insect) | Compound U7 showed an LC₅₀ value of 3.57 mg/L. acs.org |

| Pyrimidin-4-amine with 5-(trifluoromethyl)-1,2,4-oxadiazole | Pseudoperonospora cubensis (fungus) | Compound U7 showed an EC₅₀ value of 24.94 mg/L. acs.org |

| Pyrimidine derivative with an amide moiety | Phomopsis sp. (fungus) | Compound 5o exhibited an EC₅₀ value of 10.5 μg/ml, outperforming the commercial fungicide Pyrimethanil. nih.gov |

| Pyrimidine amine with isothiazole (B42339) coumarins | Rhizoctonia solani (fungus) | Compounds 4b and 4d showed higher activity (EC₅₀ of 11.3 and 13.7 μg/mL) than the control diflumetorim. nih.gov |

Analytical Chemistry Applications (e.g., Detection and Quantification)

In the field of analytical chemistry, this compound and its closely related derivatives serve as critical reference materials for the development, validation, and quality control of analytical methods. These compounds are particularly relevant in the pharmaceutical and food industries where precise identification and quantification of substances are paramount.

Certified Reference Materials (CRMs) of compounds such as 4-Amino-5-aminomethyl-2-methylpyrimidine are produced under stringent manufacturing standards, often accredited to ISO 17034 and ISO/IEC 17025. lgcstandards.com This certification ensures their suitability for a range of analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control for food and beverages. lgcstandards.com The availability of these high-purity standards is essential for ensuring the accuracy and reliability of analytical measurements.

The primary application of these pyrimidine derivatives in analytical chemistry is as standards in chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of amines in various matrices, including food products and pharmaceuticals. scirp.orgthermofisher.com In these methods, a certified reference standard of the analyte, such as a derivative of this compound, is used to calibrate the instrument and to identify and quantify the concentration of the compound in a sample by comparing the retention time and detector response of the sample to that of the standard.

While specific novel analytical methods dedicated solely to the detection of this compound are not extensively documented in recent literature, its role as a fundamental building block and a reference standard underscores its importance in analytical sciences. The general analytical methods for amines often involve extraction from the sample matrix, followed by derivatization, and then separation and quantification using techniques like HPLC. scirp.org

Table 1: Analytical Applications of this compound Derivatives

| Application Area | Analytical Technique | Role of Compound |

| Pharmaceutical Analysis | High-Performance Liquid Chromatography (HPLC) | Certified Reference Material for method validation and release testing lgcstandards.com |

| Food & Beverage Quality Control | High-Performance Liquid Chromatography (HPLC) | Standard for quantification of related compounds lgcstandards.comscirp.org |

| Chemical Synthesis | Not Applicable | Building block for larger molecules |

Food Science and Taste Modulation Research (e.g., Thiamine (B1217682) Derivatives as Taste Enhancers)

Research in food science has identified derivatives of thiamine (Vitamin B1), which contains the 4-amino-5-(aminomethyl)pyrimidine moiety, as significant contributors to the "kokumi" taste sensation. Kokumi is a Japanese term that describes a sense of richness, body, and complexity in food, enhancing other basic tastes like sweet, salty, and umami.

Studies have shown that during the thermal processing of thiamine-rich foods, a variety of taste-enhancing compounds are formed. nih.gov These compounds, which are structurally related to this compound, are considered naturally "food-born" taste enhancers. nih.gov The formation of these derivatives often occurs through Maillard-type reactions. scirp.org

Several thiamine-derived taste modulators have been isolated and characterized, exhibiting kokumi enhancement at very low taste thresholds. For instance, S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine was identified as a potent kokumi enhancer. scirp.org Further research has uncovered a range of other derivatives with varying taste thresholds.

The formation of these taste-active compounds can be influenced by processing conditions such as pH, heating time, and temperature. nih.gov For example, adjusting the pH to 6.5 and heating at 120°C for 120 minutes can favor the conversion of thiamine into these taste-modulating compounds. nih.gov

Table 2: Thiamine-Derived Taste Enhancers and Their Characteristics

| Compound Name | Taste Profile | Taste Threshold (µmol/L) | Reference |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | Kokumi | 120 | scirp.org |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | Kokumi | 35-120 | |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | Kokumi | 35-120 | |

| (S)-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine | Taste Modulator | 35-880 | |

| (S)-3-((((4-amino-2-methylpyrimidin-5-yl)methyl)thio)methyl)piperazine-2,5-dione | Taste Modulator | 35-880 | |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one | Taste Modulator | 35-880 | |

| 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine | Taste Modulator | 35-880 | |

| (4-amino-2-methylpyrimidin-5-yl)methanethiol | Taste Modulator | 35-880 | |

| 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine | Taste Modulator | 35-880 |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Scalable Production and Improved Efficiency

The industrial and pharmaceutical demand for pyrimidine (B1678525) intermediates necessitates the development of efficient, scalable, and cost-effective synthetic routes. Research has focused on moving from traditional batch processes to more advanced and streamlined methods.

A significant advancement in production efficiency is the development of a fully continuous flow synthesis process. acs.org This method accomplishes the synthesis through three chemical transformations using six sequential continuous flow devices. acs.org Starting from 2-cyanoacetamide (B1669375), this fully continuous process achieves an 84% total yield with a remarkably short total residence time of 74 minutes and a throughput of 0.92 g/h. acs.org The use of micro-mixers and microchannels in flow reactors dramatically improves reaction rates by enhancing chemical dispersion and mass transfer characteristics. researchgate.net

Further innovations include amination processes using Lewis or Brønsted acid catalysts, such as aluminum oxide (Al₂O₃), to convert 2-methyl-4-amino-5-alkoxymethylpyrimidines into the desired aminomethyl product in the presence of ammonia (B1221849). google.comgoogle.com

Table 1: Comparison of Synthetic Strategies for Aminomethyl-pyrimidines

| Method | Starting Material(s) | Key Steps | Overall Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Scalable Process 1 | 2-Cyanoacetamide, Vilsmeier reagent, Acetamidine (B91507) | Enamine formation, Condensation, Hydrogenation | 65% | Uses inexpensive starting material | acs.org |

| Scalable Process 2 | Malononitrile (B47326), DMF, Dimethyl sulfate, Acetamidine HCl | In-situ ionic salt formation, Condensation, Hydrogenation | 70% | Higher overall yield, convenient for industrial use | acs.org |

| Fully Continuous Flow | 2-Cyanoacetamide | Three sequential transformations in flow reactors | 84% | Drastically reduced reaction time, enhanced efficiency | researchgate.netacs.org |

| Catalytic Amination | 2-methyl-4-amino-5-alkoxymethylpyrimidine, Ammonia | Catalysis with Lewis/Brønsted acids (e.g., Al₂O₃) | Not specified | Improves specific conversion step | google.comgoogle.com |

Advanced Pharmacological Profiling and Novel Target Identification

Derivatives of aminomethyl-pyrimidine are being investigated against a range of therapeutic targets, demonstrating the scaffold's versatility. Advanced pharmacological profiling has identified potent activity in areas such as cancer, viral infections, and metabolic diseases.

A notable area of research involves the development of selective Janus kinase 2 (JAK2) inhibitors for treating myeloproliferative neoplasms (MPNs). acs.org A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were designed, leading to the discovery of a compound, A8, with excellent potency against JAK2 kinase (IC50 value of 5 nM). acs.org This compound exhibited significant selectivity for JAK2 over other kinases like JAK1, JAK3, and TYK2, which is advantageous for reducing side effects. acs.org

In the field of virology, a series of 4-aminopyrimidines were identified as novel inhibitors of HIV-1 replication. nih.gov While the precise molecular target remains unknown, several analogues demonstrated inhibitory activity in the single-digit micromolar range, highlighting their potential as tools for identifying new anti-HIV targets. nih.gov

Furthermore, the aminopyrimidine core is a key feature in inhibitors designed for other protein families. Researchers have identified 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in various diseases. nih.gov Similarly, novel aminopyrimidine-2,4-diones have been developed as dual-target inhibitors of BRD4 and PLK1, which are critical proteins in cancer progression. nih.gov This dual-targeting strategy represents a promising approach for developing new anticancer therapies. nih.gov